Pga1

Description

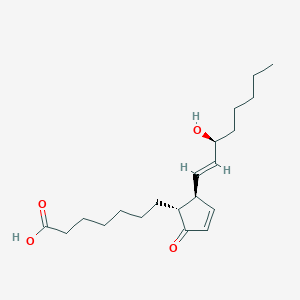

prostaglandin A1 has been reported in Homo sapiens and Larix sibirica with data available.

Properties

IUPAC Name |

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-LDDQNKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347314 | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14152-28-4 | |

| Record name | PGA1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14152-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Essential Role of Pga1 in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pga1 (Processing of Gas1 and Alp) is an essential protein in Saccharomyces cerevisiae, localized to the endoplasmic reticulum (ER) membrane.[1][2] Its primary and critical function lies in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are complex glycolipids that anchor many proteins to the cell surface. This compound is a key component of the GPI-mannosyltransferase II (GPI-MT II) complex, where it partners with Gpi18 to catalyze the addition of the second mannose residue to the GPI precursor.[1][2] Disruption of this compound function leads to defects in the GPI-anchoring of proteins, resulting in their accumulation in the ER and impacting cell wall integrity. This guide provides a comprehensive overview of the function of this compound in S. cerevisiae, including its role in GPI anchor synthesis, its impact on cell physiology, and detailed methodologies for its study.

Core Function of this compound: A Key Player in GPI Anchor Biosynthesis

This compound is an integral membrane protein of the endoplasmic reticulum.[1][2] The essential nature of the this compound gene underscores its critical role in yeast viability. The central function of this compound is its participation in the GPI anchor synthesis pathway.

The GPI-Mannosyltransferase II (GPI-MT II) Complex

This compound is a core component of the GPI-mannosyltransferase II (GPI-MT II) complex.[1][2] This enzymatic complex is responsible for a specific step in the assembly of the GPI anchor precursor: the addition of the second mannose residue. This compound functions in concert with Gpi18, another essential protein, to form the active GPI-MT II.[1][2] Evidence for this partnership comes from co-immunoprecipitation studies and the observation that overexpression of GPI18 can suppress temperature-sensitive mutations in this compound.[1][2]

Role in the GPI Anchor Synthesis Pathway

The biosynthesis of GPI anchors is a conserved pathway in eukaryotes, occurring in the endoplasmic reticulum. It involves the sequential addition of sugars and other moieties to a phosphatidylinositol lipid. The function of the this compound/Gpi18 complex is a critical step in this pathway. A defect in this compound leads to the accumulation of an incomplete GPI precursor, specifically one lacking the second and subsequent mannose residues.[2] This, in turn, prevents the proper attachment of GPI anchors to proteins destined for the cell surface.

Physiological Consequences of this compound Dysfunction

Defects in this compound function have significant repercussions for the cell, primarily due to the failure to properly anchor a subset of proteins to the cell surface.

Impaired Processing and Transport of GPI-Anchored Proteins

The most direct consequence of a non-functional this compound is the defective GPI-anchoring of proteins.[1][2] A key model protein for studying this phenomenon is Gas1, a well-characterized GPI-anchored protein involved in cell wall synthesis. In temperature-sensitive this compound mutants, at the restrictive temperature, the ER-form precursor of Gas1 accumulates, indicating a failure in its processing and subsequent transport to the cell surface.[1][2] Importantly, the transport of other, non-GPI-anchored proteins, such as invertase and carboxypeptidase Y, is not affected, demonstrating the specificity of this compound's role.[1][2]

Impact on Cell Wall Integrity

Putative Role in Adhesion and Biofilm Formation

In the related pathogenic yeast Candida albicans, the this compound homolog has been shown to be crucial for cell adhesion and biofilm formation.[7] In a C. albicans this compound null mutant, adhesion was reduced by 50% and biofilm formation by 33%.[7] While a direct role for S. cerevisiae this compound in these processes has not been explicitly demonstrated, it is plausible that defects in the anchoring of cell wall adhesins, which are often GPI-anchored, could lead to similar phenotypes. However, this remains an area for further investigation in S. cerevisiae.

Quantitative Data on this compound Function

Quantitative data on the direct effects of this compound dysfunction in Saccharomyces cerevisiae is limited in the current literature. The primary phenotype observed is the accumulation of the unprocessed ER form of GPI-anchored proteins like Gas1.[1][2] For a quantitative perspective on the potential downstream effects, data from the homologous protein in Candida albicans is presented below, but should be interpreted with caution as it may not be directly transferable to S. cerevisiae.

| Phenotype | Organism | Mutant | Quantitative Effect | Reference |

| Adhesion | Candida albicans | This compound null | 50% reduction compared to wild type | [7] |

| Biofilm Formation | Candida albicans | This compound null | 33% reduction compared to wild type | [7] |

| Cell Wall Chitin Content | Candida albicans | This compound null | 40% decrease compared to wild type | [7] |

Experimental Protocols for the Study of this compound

The functional characterization of this compound in S. cerevisiae has relied on a number of key experimental techniques. Detailed methodologies for these are provided below.

Pulse-Chase Analysis of Gas1 Processing

This method is used to track the synthesis and processing of the GPI-anchored protein Gas1 over time, revealing defects in its maturation in this compound mutants.

Protocol:

-

Cell Growth and Starvation: Grow yeast cells to mid-log phase in synthetic complete (SC) medium. Harvest the cells and wash them with SC medium lacking methionine and cysteine. Resuspend the cells in this medium and incubate for 30 minutes at the desired temperature (permissive or restrictive) to deplete endogenous pools of these amino acids.

-

Pulse Labeling: Add [35S]methionine/cysteine to the cell suspension and incubate for a short period (e.g., 5 minutes) to label newly synthesized proteins.

-

Chase: Terminate the pulse by adding a high concentration of unlabeled methionine and cysteine.

-

Time Points: At various time points during the chase (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension and stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate Gas1 from the protein extracts using a specific anti-Gas1 antibody.

-

SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled Gas1. The ER-resident precursor and the mature, Golgi-processed form of Gas1 can be distinguished by their different electrophoretic mobilities.

Triton X-114 Phase Separation of GPI-Anchored Proteins

This technique is used to determine if a protein is GPI-anchored based on its partitioning into a detergent-rich phase.

Protocol:

-

Cell Lysis: Harvest yeast cells and lyse them in a buffer containing 1% Triton X-114 on ice.

-

Phase Separation: Centrifuge the lysate at a low temperature to pellet insoluble material. Transfer the supernatant to a new tube and incubate at a temperature above the cloud point of Triton X-114 (e.g., 37°C) to induce phase separation into an upper aqueous phase and a lower detergent-rich phase.

-

Phase Partitioning: Centrifuge the sample at room temperature to separate the two phases.

-

Analysis: Carefully collect the aqueous and detergent phases. Analyze the protein content of each phase by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., Gas1). GPI-anchored proteins will partition into the detergent phase.

Co-immunoprecipitation of this compound and Gpi18

This method is used to demonstrate the physical interaction between this compound and Gpi18 in the GPI-MT II complex.

Protocol:

-

Strain Construction: Use a yeast strain expressing epitope-tagged versions of this compound (e.g., this compound-Myc) and/or Gpi18 (e.g., Gpi18-HA).

-

Cell Lysis: Grow the yeast strain to mid-log phase and harvest the cells. Lyse the cells in a non-denaturing lysis buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.

-

Immunoprecipitation: Add an antibody against one of the epitope tags (e.g., anti-Myc) to the cell lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-Myc and anti-HA). The presence of Gpi18-HA in the this compound-Myc immunoprecipitate (and vice versa) indicates an interaction.

Conclusion and Future Directions

This compound is an indispensable protein in Saccharomyces cerevisiae, playing a well-defined and essential role in the biosynthesis of GPI anchors as a key component of the GPI-MT II complex. Its function is critical for the proper modification and subsequent localization of a large number of cell surface proteins, which in turn are vital for maintaining cell wall integrity. While its direct involvement in processes such as cell adhesion and biofilm formation in S. cerevisiae requires further investigation, its fundamental role in cell surface architecture suggests an indirect but significant contribution. The methodologies outlined in this guide provide a robust framework for the continued study of this compound and the broader GPI anchor biosynthesis pathway. Future research could focus on obtaining quantitative data on the effects of this compound depletion on the S. cerevisiae cell wall proteome and its functional consequences for cell-cell interactions and stress responses. Such studies will not only enhance our understanding of this fundamental biological process but may also inform the development of novel antifungal strategies targeting this essential pathway.

References

- 1. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an essential component of Glycosylphosphatidylinositol-mannosyltransferase II of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Identification of Essential Genes Required for Yeast Cell Wall Integrity: Involvement of the RSC Remodelling Complex [mdpi.com]

- 4. Architecture and Biosynthesis of the Saccharomyces cerevisiae Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide analysis of the response to cell wall mutations in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pga1 in GPI Anchor Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylphosphatidylinositol (GPI) anchor biosynthesis is a conserved and essential post-translational modification pathway in eukaryotes, responsible for tethering a diverse array of proteins to the cell surface. These GPI-anchored proteins play critical roles in various biological processes, including cell adhesion, signaling, and nutrient uptake. This technical guide provides an in-depth exploration of the function of Pga1, a key protein in this pathway, with a particular focus on its role within the GPI-mannosyltransferase II (GPI-MT II) complex. We will delve into the molecular mechanisms of this compound, its interaction with other components of the GPI biosynthesis machinery, and the implications of its function for cell biology and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes the intricate pathways and workflows involved.

Introduction to this compound and GPI Anchor Biosynthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that are synthesized in the endoplasmic reticulum (ER) and attached to the C-terminus of many eukaryotic proteins. The core structure of a GPI anchor is conserved from yeast to humans and consists of a phosphatidylinositol (PI) moiety, a glucosamine (B1671600) (GlcN) residue, a series of mannose (Man) residues, and a phosphoethanolamine (EtN-P) bridge that links the anchor to the protein.[1]

The biosynthesis of the GPI anchor is a stepwise process involving multiple enzymes. One of the crucial steps is the addition of the second mannose residue to the growing GPI intermediate. This reaction is catalyzed by GPI-mannosyltransferase II (GPI-MT II). In the budding yeast Saccharomyces cerevisiae, this enzyme complex is composed of at least two essential proteins: Gpi18 and this compound.[1] this compound is an ER-localized membrane protein that is essential for the function of GPI-MT II.[1] While the catalytic subunit of GPI-MT II is Gpi18 (the homolog of human PIGV), this compound acts as an essential accessory component.[1][2] Interestingly, this compound does not have a clear homolog in higher eukaryotes, suggesting it might represent a unique feature of the fungal GPI biosynthesis pathway.[1]

The GPI Anchor Biosynthesis Pathway

The synthesis of a complete GPI anchor precursor involves a series of enzymatic reactions that take place on both the cytoplasmic and luminal faces of the endoplasmic reticulum membrane. This compound functions in the luminal part of this pathway.

Figure 1: The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway.

Quantitative Data on this compound Function

The functional necessity of this compound is highlighted by the phenotype of its mutants. In Candida albicans, a pathogenic yeast, deletion of the this compound gene leads to a significant reduction in adhesion and biofilm formation.[3] A quantitative proteomics analysis of a C. albicans this compound null mutant revealed the absence or significant reduction of numerous cell wall and GPI-anchored proteins, providing a molecular basis for the observed phenotypes.[4]

Table 1: Selected Proteins Undetected in Candida albicans this compoundΔ Mutant Compared to Wild-Type [4]

| Protein Name | Putative Function | Fold Change (Mutant vs. WT) |

| Hsp90 | Chaperone, virulence factor | Undetected |

| Sap10 | Secreted aspartyl protease, virulence | Undetected |

| Cdc11 | Septin, cell division | Undetected |

| Int3 | Integrin-like protein, adhesion | Undetected |

| Pga31 | GPI-anchored cell wall protein | Undetected |

| Mp65 | GPI-anchored mannoprotein | Undetected |

Note: "Undetected" indicates that the protein was identified in the wild-type strain but not in the this compoundΔ mutant under the experimental conditions.

In Saccharomyces cerevisiae, temperature-sensitive this compound mutants accumulate the ER-form precursor of the GPI-anchored protein Gas1 at the restrictive temperature, indicating a defect in GPI anchoring.[1]

Experimental Protocols

Generation of Temperature-Sensitive this compound Mutants

Temperature-sensitive (ts) mutants are invaluable tools for studying essential genes like this compound. A common method for generating ts alleles is through error-prone PCR followed by plasmid shuffling.

Workflow for Generating Temperature-Sensitive Mutants

Figure 2: Workflow for Generating Temperature-Sensitive Mutants.

-

Mutagenesis of this compound: The open reading frame (ORF) of this compound is amplified by error-prone PCR. The reaction conditions are modified to increase the error rate of the DNA polymerase, for example, by adding MnCl₂ to the reaction mixture or using biased dNTP concentrations.

-

Library Construction: The mutagenized PCR products are co-transformed with a linearized gapped plasmid into a diploid S. cerevisiae strain heterozygous for a this compound deletion (this compoundΔ/PGA1). Homologous recombination in yeast will repair the gapped plasmid with the PCR fragments, creating a library of plasmids each carrying a mutated version of this compound.

-

Plasmid Shuffling: The diploid transformants are sporulated to produce haploid spores. The spores are then grown on a selective medium that selects for haploid cells containing the plasmid and the this compoundΔ allele.

-

Screening for Temperature Sensitivity: The resulting haploid colonies are replica-plated onto two sets of plates. One set is incubated at a permissive temperature (e.g., 25°C), and the other at a restrictive temperature (e.g., 37°C). Colonies that grow at the permissive temperature but not at the restrictive temperature are selected as potential ts mutants.

-

Validation: The plasmids from the candidate ts mutants are isolated and re-transformed into a fresh this compoundΔ strain to confirm the temperature-sensitive phenotype. The mutation(s) in the this compound gene are then identified by DNA sequencing.

Co-Immunoprecipitation of this compound and Gpi18

Co-immunoprecipitation (Co-IP) is used to demonstrate the physical interaction between this compound and Gpi18 in the GPI-MT II complex.

Workflow for Co-Immunoprecipitation

Figure 3: Co-Immunoprecipitation Workflow.

Detailed Methodology: [3][6][7]

-

Strain Construction: Construct a yeast strain expressing epitope-tagged versions of this compound (e.g., this compound-myc) and Gpi18 (e.g., Gpi18-HA).

-

Cell Lysis: Grow the yeast cells to mid-log phase and harvest them. Lyse the cells in a non-denaturing lysis buffer containing a mild detergent (e.g., Triton X-100 or digitonin) and protease inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the epitope tags (e.g., anti-myc antibody) to capture this compound-myc and any interacting proteins.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate to bind the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both epitope tags (e.g., anti-myc and anti-HA antibodies) to detect both this compound and Gpi18.

Pulse-Chase Analysis of GPI-Anchored Protein Transport

Pulse-chase analysis is a powerful technique to monitor the synthesis and processing of proteins over time. This protocol can be used to demonstrate the accumulation of immature forms of GPI-anchored proteins in this compound mutants.

Detailed Methodology: [7][8][9][10][11]

-

Cell Preparation: Grow wild-type and this compound ts mutant yeast cells at the permissive temperature to mid-log phase. Shift the cultures to the restrictive temperature for a short period to inactivate the ts-Pga1 protein in the mutant strain.

-

Pulse Labeling: Starve the cells for methionine and then "pulse" label them with a medium containing ³⁵S-methionine for a short period (e.g., 5-10 minutes). During this time, newly synthesized proteins will incorporate the radioactive amino acid.

-

Chase: "Chase" the label by washing the cells and resuspending them in a medium containing an excess of non-radioactive methionine. This prevents further incorporation of the radioactive label.

-

Time Points: Take aliquots of the cell cultures at various time points during the chase (e.g., 0, 15, 30, 60, and 120 minutes).

-

Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate the GPI-anchored protein of interest (e.g., Gas1) using a specific antibody.

-

Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography. In the wild-type cells, you will observe the conversion of the immature ER form of Gas1 to the mature, Golgi-processed form over time. In the this compound ts mutant, the immature ER form will accumulate and fail to be processed, demonstrating the block in GPI anchor completion.

Analysis of GPI Anchor Intermediates by HPTLC

High-performance thin-layer chromatography (HPTLC) can be used to separate and visualize the GPI anchor intermediates that accumulate in this compound mutants.

Detailed Methodology: [12]

-

Metabolic Labeling: Label yeast cells with a radioactive precursor of the GPI anchor, such as [³H]myo-inositol.

-

Lipid Extraction: Extract the total lipids from the cells using a mixture of chloroform, methanol, and water.

-

HPTLC Separation: Spot the lipid extract onto an HPTLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.

-

Visualization: Visualize the radiolabeled GPI intermediates by autoradiography. In a this compound mutant, you would expect to see an accumulation of the GPI intermediate that is the substrate for GPI-MT II (Man-GlcN-acylPI).

This compound Orthologs and Drug Development Implications

The GPI biosynthesis pathway is essential for the viability of many pathogenic fungi, making it an attractive target for the development of new antifungal drugs.[13] While this compound itself does not have a clear homolog in humans, the GPI-MT II complex it is a part of is conserved. The catalytic subunit, Gpi18, has a human ortholog called PIGV.[2]

In the pathogenic fungus Candida albicans, the this compound ortholog is also named this compound.[3] Deletion of this compound in C. albicans results in reduced virulence, making the GPI-MT II complex a potential target for antifungal therapies.[3] In Aspergillus fumigatus, another important human pathogen, the genome contains orthologs of the genes involved in GPI biosynthesis, and these are considered potential targets for antifungal drug development.[14][15]

While no specific inhibitors targeting the this compound/Gpi18 complex are currently in clinical use, the broader GPI biosynthesis pathway is a validated drug target. For example, inhibitors of other enzymes in the pathway have shown antifungal activity.[13] The lack of a human this compound homolog suggests that inhibitors specifically targeting the this compound-Gpi18 interaction could be highly selective for fungal pathogens with minimal off-target effects in the human host.

Table 2: this compound and its Orthologs

| Organism | This compound Ortholog/Homolog | Catalytic Subunit (GPI-MT II) |

| Saccharomyces cerevisiae | This compound | Gpi18 |

| Candida albicans | This compound[3] | Gpi18 |

| Aspergillus fumigatus | Putative ortholog present[14][15] | Putative Gpi18 ortholog |

| Homo sapiens | No clear ortholog[1] | PIGV[2] |

Conclusion

This compound is an essential component of the GPI-mannosyltransferase II complex in fungi, playing a critical, albeit non-catalytic, role in the biosynthesis of GPI anchors. Its function is crucial for the proper cell surface localization of a wide range of proteins, which in turn affects fundamental cellular processes such as cell wall integrity, adhesion, and, in pathogenic species, virulence. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the function of this compound and the broader GPI biosynthesis pathway. The absence of a clear this compound homolog in humans makes the fungal this compound-Gpi18 interaction an attractive and specific target for the development of novel antifungal therapeutics. Further research into the structure and function of the GPI-MT II complex will be pivotal in exploiting this potential for drug discovery.

References

- 1. This compound Is an Essential Component of Glycosylphosphatidylinositol-Mannosyltransferase II of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIG-V involved in transferring the second mannose in glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPA1 | SGD [yeastgenome.org]

- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 10. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 11. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Regulator of Aspergillus fumigatus Extracellular Proteolytic Activity Is Dispensable for Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPI Anchored Proteins in Aspergillus fumigatus and Cell Wall Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pga1 Gene: A Comprehensive Technical Guide to its Discovery and Initial Characterization in Penicillium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, initial characterization, and functional analysis of the pga1 gene from the filamentous fungus Penicillium chrysogenum. The document details the pivotal role of this compound as a heterotrimeric G protein alpha subunit that governs critical cellular processes, including fungal development and the biosynthesis of secondary metabolites like penicillin.

Discovery and Initial Cloning

The this compound gene was first identified and cloned from Penicillium chrysogenum strain NRRL 1951.[1] Sequence analysis of the cloned gene revealed that it encodes a protein with high sequence identity to Group I alpha subunits of fungal heterotrimeric G proteins. The predicted protein sequence contains all the characteristic domains and motifs expected for this class of signaling proteins.[1]

Initial Characterization: Gene Expression and Phenotypic Analysis

The initial functional characterization of this compound involved analyzing its expression patterns and the phenotypic consequences of its manipulation.

Expression Analysis

Northern blot analysis was employed to determine the expression profile of this compound under different growth conditions. These studies revealed that this compound is highly and constitutively expressed during submerged (liquid) cultures.[1] However, in solid media cultures, its expression is developmentally regulated, with higher levels observed during the vegetative growth phase and a significant decrease at the onset of conidiogenesis (asexual spore formation).[1]

Functional Analysis through Genetic Manipulation

To elucidate the function of the this compound protein, researchers utilized several genetic approaches, including antisense RNA-mediated gene silencing and the creation of mutant alleles conferring constitutively active or inactive forms of the this compound protein.[1]

-

Antisense RNA Attenuation: Reducing this compound expression through antisense RNA resulted in notable changes in fungal morphology.

-

Constitutively Activated Mutant (pga1G42R): A point mutation (G42R) was introduced, leading to a this compound protein that is locked in a perpetually "on" state.

-

Constitutively Inactivated Mutant (pga1G203R): A different point mutation (G203R) resulted in a non-functional this compound protein, mimicking a loss-of-function scenario.[1]

Phenotypic analysis of these transformants revealed that this compound plays a crucial role in controlling apical extension and negatively regulating conidiogenesis when grown on solid medium.[1] Interestingly, these effects were not observed in submerged cultures.[1]

Quantitative Data Summary

The initial characterization of this compound mutants provided quantitative insights into its regulatory roles in both fungal development and secondary metabolism.

Phenotypic Effects of this compound Mutation

The manipulation of this compound activity led to significant and measurable differences in colony morphology and sporulation.

| Strain/Condition | Colony Diameter (relative to wild-type) | Conidiation (relative to wild-type) | Reference |

| Wild-type (P. chrysogenum NRRL 1951) | 100% | 100% | [1] |

| This compound antisense attenuation | Reduced | Increased | [1] |

| Constitutively activated (pga1G42R) | Increased | Reduced | [1] |

| Constitutively inactivated (pga1G203R) | Reduced | Increased | [1] |

| Δthis compound (deletion mutant) | Reduced | Increased | [1] |

Regulation of Secondary Metabolite Production

This compound was found to be a key regulator of the biosynthesis of several secondary metabolites, including the antibiotic penicillin and the pigments chrysogenin and roquefortine.

| Strain | Penicillin Production | Chrysogenin Production | Roquefortine Production | Reference |

| Wild-type | Baseline | Baseline | Baseline | |

| Constitutively activated (pga1G42R) | Increased | Increased | Increased | |

| Constitutively inactivated (pga1G203R) | Decreased | Not reported | Decreased | |

| Δthis compound (deletion mutant) | Decreased | Not reported | Decreased |

Transcriptional Regulation of Penicillin Biosynthesis Genes

The effect of this compound on penicillin production is, at least in part, due to its control over the transcription of the core penicillin biosynthesis genes.

| Gene | Transcript Level in pga1G42R (activated) | Transcript Level in pga1G203R (inactivated) & Δthis compound | Reference |

| pcbAB | Elevated | Lowered | |

| pcbC | Elevated | Lowered | |

| penDE | Elevated | Lowered |

Proteomic Analysis of the this compound Signaling Pathway

A comparative proteomic analysis using 2D-DIGE and LC-MS/MS identified 30 proteins whose abundance is regulated by the this compound-mediated signaling pathway. These proteins are involved in a variety of cellular processes, highlighting the global regulatory role of this compound.

| Functional Category | Examples of Regulated Proteins | Regulation by this compound | Reference |

| Primary Metabolism | Enzymes in ATP, NADPH, and cysteine biosynthesis | Positive | |

| Stress Response | Catalase R, Benzoquinone reductase | Negative | |

| Development & Morphogenesis | Proteins with roles in cell polarity | Complex | |

| Signal Transduction | Phosphorylated protein with a pleckstrin homology (PH) domain | Positive | |

| Protein Folding | DnaK-type molecular chaperone | Positive | |

| Purine Metabolism | Inosine monophosphate (IMP) dehydrogenase | Positive |

Signaling Pathways and Logical Relationships

The this compound protein is a central component of a complex signaling network that integrates environmental cues to regulate key cellular processes in P. chrysogenum.

This compound-Mediated Signaling Pathway

Caption: this compound signaling pathway in P. chrysogenum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial characterization of the this compound gene.

Cloning of the this compound Gene

The cloning of the this compound gene from P. chrysogenum NRRL 1951 was likely performed using standard molecular biology techniques.

Experimental Workflow:

Caption: Workflow for cloning the this compound gene.

Protocol:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from lyophilized mycelia of P. chrysogenum NRRL 1951.

-

Genomic Library Construction: The extracted DNA is partially digested with a suitable restriction enzyme and ligated into a cloning vector (e.g., a plasmid or lambda phage) to generate a genomic library.

-

Probe Design and Labeling: A DNA probe is designed based on conserved sequences from known fungal G protein alpha subunits. The probe is labeled, typically with a radioactive isotope like 32P.

-

Library Screening: The genomic library is screened by colony or plaque hybridization using the labeled probe under low-stringency conditions to allow for cross-species hybridization.

-

Isolation and Sequencing: Positive clones are isolated, and the plasmid DNA is purified. The insert containing the putative this compound gene is then sequenced.

-

Sequence Analysis: The DNA sequence is analyzed to identify the open reading frame (ORF), predict the amino acid sequence, and compare it to known proteins in databases to confirm its identity as a G protein alpha subunit.

Northern Blot Analysis of this compound Expression

Protocol:

-

RNA Extraction: Total RNA is extracted from P. chrysogenum mycelia grown under different conditions (e.g., submerged vs. solid culture, different time points of growth).

-

Gel Electrophoresis: A defined amount of total RNA (e.g., 10-20 µg) is separated by size on a denaturing formaldehyde-agarose gel.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

-

Probe Preparation: A this compound-specific DNA probe is generated (e.g., by PCR) and labeled with 32P-dCTP using a random priming kit.

-

Hybridization: The membrane is pre-hybridized to block non-specific binding sites and then hybridized overnight with the labeled this compound probe in a hybridization buffer at an appropriate temperature (e.g., 65°C).

-

Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

Detection: The membrane is exposed to X-ray film or a phosphor screen to visualize the hybridized probe, revealing the transcript size and relative abundance of this compound mRNA.

Generation of this compound Mutants

The creation of mutants with altered this compound activity involves transforming P. chrysogenum with constructs that either express a modified version of the this compound gene or an antisense transcript.

Protocol:

-

Vector Construction:

-

Site-Directed Mutagenesis: The cloned this compound gene is subjected to site-directed mutagenesis to introduce specific point mutations (e.g., G42R for activation, G203R for inactivation).

-

Antisense Construct: The this compound coding sequence is cloned in the reverse orientation behind a strong constitutive promoter.

-

Vector Assembly: The mutated gene or antisense cassette is ligated into a fungal expression vector containing a selectable marker (e.g., conferring resistance to an antibiotic like hygromycin B).

-

-

Protoplast Formation: Protoplasts are generated from young P. chrysogenum mycelia by enzymatic digestion of the cell wall using a mixture of enzymes like lyticase and glucanase in an osmotic stabilizer.

-

Transformation: The constructed plasmid DNA is introduced into the prepared protoplasts, typically using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Selection and Regeneration: The transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotic and an osmotic stabilizer. Only transformants that have successfully integrated the plasmid will grow.

-

Verification: Genomic DNA is extracted from putative transformants, and the successful integration of the desired construct is verified by PCR and/or Southern blot analysis.

Proteomic Analysis (2D-DIGE)

Protocol:

-

Protein Extraction: Total intracellular proteins are extracted from the wild-type, pga1G42R, and Δthis compound strains of P. chrysogenum.

-

Protein Labeling: Protein extracts from each strain are minimally labeled with different fluorescent cyanine (B1664457) dyes (e.g., Cy3, Cy5). A pooled internal standard containing equal amounts of protein from all samples is labeled with a third dye (e.g., Cy2).

-

Isoelectric Focusing (First Dimension): The labeled protein samples are mixed and separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.

-

SDS-PAGE (Second Dimension): The proteins separated on the IPG strip are then further separated by molecular weight on a large-format SDS-polyacrylamide gel.

-

Image Acquisition: The gel is scanned at different wavelengths to generate separate images for each fluorescent dye.

-

Image Analysis: Specialized software is used to merge the images, detect protein spots, and quantify the fluorescence intensity of each spot across the different samples. The internal standard (Cy2) is used to normalize the data and allow for accurate quantitative comparisons between gels.

-

Protein Identification: Spots showing significant changes in abundance are excised from a preparative gel, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS) to identify the proteins.

This guide provides a foundational understanding of the this compound gene in Penicillium chrysogenum. The characterization of this key signaling component has not only advanced our knowledge of fungal biology but also opened new avenues for the targeted genetic engineering of industrial strains for improved antibiotic production.

References

Pga1 Homologues in Fungal Species: A Technical Guide for Researchers

Abstract: The designation "Pga1" refers to two functionally distinct protein families in the fungal kingdom, presenting a point of ambiguity in mycological literature. In filamentous fungi such as Penicillium chrysogenum, this compound is a key heterotrimeric G protein alpha subunit that orchestrates crucial developmental and metabolic processes. Conversely, in the pathogenic yeast Candida albicans, this compound is a GPI-anchored cell wall protein integral to adhesion, biofilm formation, and virulence. This technical guide provides a comprehensive overview of both this compound homologue families, detailing their roles in various fungal species, summarizing key quantitative data, and presenting detailed experimental protocols for their study. This document aims to serve as an in-depth resource for researchers investigating fungal signaling, pathogenesis, and the development of novel antifungal therapeutics.

Part 1: The this compound G-Protein Alpha Subunit and its Homologues in Filamentous Fungi

The this compound protein in Penicillium chrysogenum is a well-characterized Group I alpha subunit of a heterotrimeric G protein complex. These proteins are critical components of signal transduction pathways that allow fungi to sense and respond to environmental cues, regulating processes from vegetative growth and sporulation to the production of secondary metabolites like penicillin.

Function and Signaling Cascade

In P. chrysogenum, this compound is a central regulator, primarily acting as a negative regulator of conidiation (asexual sporulation) and a positive regulator of apical extension and penicillin biosynthesis.[1] The this compound-mediated signaling pathway involves both cAMP-dependent and independent mechanisms. Upon activation by an upstream G-protein coupled receptor (GPCR), this compound-GTP can influence the activity of adenylate cyclase, leading to changes in intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA). However, a significant portion of this compound's regulatory role in conidiation is exerted through cAMP-independent pathways, which involve the repression of key developmental genes such as brlA and wetA.[1] Proteomic analyses have revealed that this compound signaling also impacts primary metabolism, including the biosynthesis of ATP, NADPH, and cysteine, which are essential precursors for robust penicillin production.[2]

A model of the this compound-mediated signaling pathway in Penicillium chrysogenum is depicted below.

This compound Homologues in Other Filamentous Fungi

Homologues of the this compound G-alpha subunit are found throughout the filamentous fungi, where they generally play conserved roles in regulating growth, development, and secondary metabolism.

-

Aspergillus fumigatus : This opportunistic human pathogen possesses three Gα subunits. GpaA, the homologue of P. chrysogenum this compound, is involved in the control of vegetative growth and asexual development.[3] Another Gα subunit, GpaB, is also crucial for conidiation.[4]

-

Aspergillus nidulans : In this model fungus, the this compound homologue is FadA. The FadA-mediated signaling pathway promotes vegetative growth while inhibiting both conidiation and the production of the mycotoxin sterigmatocystin (B1681140).[4][5] The inactivation of the FadA pathway is a prerequisite for both asexual sporulation and mycotoxin synthesis.[5]

-

Neurospora crassa : This model organism for fungal genetics has three Gα subunits. The knockout of the genes encoding these subunits impairs apical growth.[6]

Quantitative Data on this compound G-Protein Homologue Function

The functional significance of this compound and its homologues is often quantified by comparing wild-type strains with genetically modified strains (e.g., gene deletions, constitutively active mutants).

| Fungal Species | Gene (Homologue) | Mutant Type | Phenotypic Effect | Quantitative Change | Reference |

| Penicillium chrysogenum | This compound | Deletion (Δthis compound) | Decreased penicillin and roquefortine production | Lower transcript levels of pcbAB, pcbC, and penDE | |

| Dominant Activating (pga1G42R) | Increased penicillin, chrysogenin, and roquefortine production | Elevated transcript levels of pcbAB, pcbC, and penDE | [7] | ||

| Aspergillus fumigatus | gpaB | Deletion (ΔgpaB) | Reduced conidiation | Significant decrease in conidiation and key asexual development regulator mRNA expression | |

| gpaA | Deletion (ΔgpaA) | Increased colony growth in minimal media | - | [4] | |

| Aspergillus nidulans | fadA | Dominant Activating (fadAG42R) | Blocked sporulation and sterigmatocystin production | - | [5] |

Part 2: The this compound GPI-Anchored Cell Wall Protein and its Homologues in Candida Species

In the dimorphic fungal pathogen Candida albicans, this compound is a putative glycosylphosphatidylinositol (GPI)-anchored cell wall protein. These proteins are crucial for the integrity of the cell wall and mediate interactions with the host environment, playing a significant role in pathogenesis.

Function in Adhesion, Biofilm Formation, and Virulence

This compound in C. albicans is implicated in several key virulence-related processes:

-

Adhesion: The initial step in colonization and infection is the adherence of fungal cells to host tissues or medical devices. This compound contributes significantly to this process.

-

Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix. They are notoriously resistant to antifungal drugs and host immune responses. This compound is necessary for proper biofilm development.

-

Cell Wall Integrity: this compound plays a role in maintaining the structural rigidity and stability of the cell wall. A this compound null mutant shows increased susceptibility to cell wall disrupting agents.[8]

-

Virulence: The culmination of these functions results in this compound being a contributor to the overall virulence of C. albicans.[9]

The Pga Family and Other Adhesin Homologues

This compound belongs to a family of putative GPI-anchored proteins in C. albicans. The genome of C. albicans encodes a large number of such proteins, many of which are thought to function as adhesins. Other important adhesin families in Candida species include:

-

Agglutinin-like sequence (Als) proteins: This is a large family of well-characterized adhesins in C. albicans that mediate adhesion to a variety of host substrates.

-

Epithelial adhesin (Epa) family: In Candida glabrata, the Epa family of adhesins is crucial for adherence to epithelial cells.[10]

Quantitative Data on this compound Adhesin Homologue Function

The impact of this compound on virulence-related phenotypes has been quantified through the analysis of null mutants.

| Fungal Species | Gene | Mutant Type | Phenotypic Effect | Quantitative Change | Reference |

| Candida albicans | This compound | Null Mutant | Reduced adhesion | 50% reduction in adhesion | [8] |

| Null Mutant | Reduced biofilm formation | 33% reduction in biofilm formation | [8] | ||

| Null Mutant | Decreased cell wall chitin (B13524) content | 40% decrease in cell wall chitin | [8] | ||

| Candida glabrata | EPA1 | Deletion (Δepa1) | Reduced adherence to epithelial cells | 95% reduced adherence | [10] |

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound homologues.

Gene Disruption using CRISPR/Cas9

This protocol outlines a general workflow for creating gene knockouts in fungi.

Detailed Methodology:

-

sgRNA Design: Design 20-nucleotide single-guide RNAs (sgRNAs) targeting the gene of interest, adjacent to a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Vector Construction: Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector containing a selectable marker (e.g., hygromycin resistance).

-

Fungal Transformation: Introduce the vector into the fungal cells. Protoplast-mediated transformation or Agrobacterium tumefaciens-mediated transformation are common methods.

-

Selection: Plate the transformed cells on a selective medium to isolate successful transformants.

-

Screening: Perform colony PCR on the transformants to screen for the desired gene deletion.

-

Validation: Confirm the gene knockout through Southern blotting or Sanger sequencing of the target locus.

-

Phenotypic Analysis: Characterize the phenotype of the confirmed knockout mutant and compare it to the wild-type strain.

Protein Localization using GFP Tagging

This protocol describes how to determine the subcellular localization of a protein of interest by tagging it with Green Fluorescent Protein (GFP).

Detailed Methodology:

-

Construct Generation: Create a fusion construct where the coding sequence of the gene of interest is fused in-frame with the coding sequence of GFP. This can be done at either the N- or C-terminus of the protein. The fusion is typically driven by the native promoter of the gene to ensure expression at physiological levels.

-

Fungal Transformation and Selection: Transform the GFP fusion construct into the fungus and select for transformants.

-

Microscopy: Grow the transformants under desired conditions and observe the GFP signal using fluorescence microscopy. Co-localization with organelle-specific fluorescent dyes can be used to determine the precise subcellular location.

-

Image Analysis: Capture and analyze the fluorescence images to document the protein's localization pattern.

Quantitative Adhesion Assay for Candida Species

This protocol quantifies the adhesion of Candida cells to a substrate, such as polystyrene or epithelial cells.

Detailed Methodology:

-

Cell Preparation: Grow Candida strains to the desired growth phase (e.g., logarithmic phase) in an appropriate medium. Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized concentration.

-

Adhesion Incubation: Add the cell suspension to the wells of a microtiter plate (for abiotic surfaces) or to a monolayer of cultured epithelial cells. Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for adhesion.

-

Washing: Gently wash the wells multiple times with buffer to remove non-adherent cells.

-

Quantification: Quantify the adherent cells. This can be done by:

-

Metabolic Assay (XTT): Add an XTT solution and measure the colorimetric change, which is proportional to the number of metabolically active cells.

-

Crystal Violet Staining: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance.

-

Direct Counting: For adhesion to epithelial cells, the cells can be fixed, stained, and the number of adherent fungal cells per epithelial cell can be counted microscopically.

-

Quantitative Biofilm Formation Assay

This protocol measures the ability of a fungal strain to form a biofilm.

Detailed Methodology:

-

Biofilm Growth: Inoculate a standardized suspension of fungal cells into the wells of a microtiter plate in a medium that promotes biofilm formation. Incubate for 24-48 hours at 37°C.

-

Washing: After incubation, wash the wells to remove planktonic (non-biofilm) cells.

-

Quantification: Measure the biofilm biomass using methods similar to the adhesion assay:

-

Crystal Violet Staining: This method quantifies the total biofilm biomass, including cells and the extracellular matrix.

-

XTT Assay: This assay measures the metabolic activity of the cells within the biofilm.

-

Dry Weight Measurement: For larger scale biofilm growth, the biofilm can be scraped, dried, and weighed.

-

Conclusion

The this compound designation encompasses two important, yet distinct, classes of proteins in fungi that are both attractive targets for further research and potential therapeutic intervention. The G-protein alpha subunit this compound and its homologues are central regulators of fungal development and metabolism, making them potential targets for disrupting these fundamental processes. The GPI-anchored cell wall protein this compound and its relatives are key players in the ability of pathogenic fungi to cause disease, presenting opportunities for the development of anti-adhesion and anti-biofilm therapies. The experimental approaches detailed in this guide provide a framework for the continued elucidation of the complex roles of these fascinating proteins in the fungal kingdom.

References

- 1. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Characterization of G Protein α Subunits in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA Gα protein‐dependent signaling pathway | The EMBO Journal [link.springer.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterisation of this compound, a putative Candida albicans cell wall protein necessary for proper adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic analysis of a Candida albicans this compound Null Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adhesins in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pga1 G-Protein Signaling in Penicillium chrysogenum

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillium chrysogenum remains a cornerstone of the pharmaceutical industry as the primary industrial producer of penicillin.[1][2][3][4] Optimizing antibiotic yields requires a profound understanding of the complex regulatory networks that govern its secondary metabolism. Central to this regulation is the heterotrimeric G-protein signaling pathway, a ubiquitous system in fungi for transducing environmental cues into cellular responses.[3] This document provides an in-depth analysis of the G-alpha (Gα) subunit, Pga1, a key regulator in P. chrysogenum. This compound has been shown to control the entire developmental program of the fungus, from spore germination to conidiation, and critically, to modulate the biosynthesis of penicillin and other secondary metabolites.[1][3][5] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for professionals seeking to understand and manipulate this critical pathway for research and industrial applications.

The Role of this compound in Fungal Physiology

This compound is a Gα subunit belonging to fungal subgroup I, which is typically involved in regulating growth, development, and secondary metabolism.[1][3] In P. chrysogenum, this compound signaling is integral to linking developmental processes with the production of bioactive compounds.

Regulation of Secondary Metabolism

This compound is a significant positive regulator of secondary metabolite production. Studies utilizing strains with constitutively activated (pga1G42R), inactivated (pga1G203R), and deleted (Δthis compound) alleles have unequivocally demonstrated its role in controlling the biosynthesis of penicillin, the yellow pigment chrysogenin, and the mycotoxin roquefortine.[6][7]

-

Penicillin Biosynthesis: The dominant activating pga1G42R mutation leads to a substantial increase in penicillin production.[6][7] This is achieved by upregulating the transcript levels of the core penicillin biosynthetic genes: pcbAB, pcbC, and penDE. Conversely, the inactivating pga1G203R allele and the complete deletion of the this compound gene result in decreased transcript levels and, consequently, lower penicillin yields.[6][7][8]

-

Chrysogenin and Roquefortine Biosynthesis: The activating pga1G42R allele also enhances the production of chrysogenin.[6][7] Similarly, roquefortine biosynthesis is upregulated by the activating mutation and downregulated by the inactivating mutation.[6][7]

Interestingly, the regulatory effect of this compound on penicillin biosynthesis appears to be independent of intracellular cAMP levels, as artificially increasing cAMP did not affect penicillin production.[6][7]

Regulation of Fungal Development and Growth

This compound is a key controller of the developmental program in P. chrysogenum.[5][9]

-

Conidiation: this compound acts as a major negative regulator of conidiogenesis (asexual sporulation).[9][10] Strains with inactivated or deleted this compound exhibit increased conidiation, a phenotype linked to the deregulation and subsequent expression of key conidiation genes, brlA and wetA.[10] This regulation is exerted mainly through a cAMP-independent pathway.[10]

-

Growth and Germination: The this compound pathway controls apical extension and colony growth on solid media.[9] It also plays a crucial role in spore germination, where it is involved in responding to carbon sources.[11] Strains lacking functional this compound show delayed and asynchronous germination.[11]

Quantitative Data Summary

The effects of different this compound alleles on key physiological and molecular parameters are summarized below. These tables are compiled from data presented in studies on P. chrysogenum strains derived from the Wis54-1255 lineage.

Table 1: Effect of this compound Alleles on Secondary Metabolite Production

| Strain/Allele | Penicillin Production (Relative Units) | Roquefortine Production (Relative Units) | Chrysogenin Production |

| Wild-Type (Wis54-1255) | 100 | 100 | Normal |

| pga1G42R (Activating) | ~250 - 350 | Increased | Clearly Enhanced[6][7] |

| pga1G203R (Inactivating) | ~50 | Decreased | Not Reported |

| Δthis compound (Deletion) | ~40 | Decreased | Not Reported |

| Data are approximations based on published findings for illustrative comparison.[6][7] |

Table 2: Effect of this compound Alleles on Penicillin Gene Expression

| Strain/Allele | pcbAB Transcript Level | pcbC Transcript Level | penDE Transcript Level |

| Wild-Type (Wis54-1255) | Baseline | Baseline | Baseline |

| pga1G42R (Activating) | Elevated | Elevated | Elevated |

| pga1G203R (Inactivating) | Lower | Lower | Lower |

| Δthis compound (Deletion) | Lower | Lower | Lower |

| Transcript levels were determined by Northern blot analysis.[6][7] |

Table 3: Effect of this compound Alleles on Fungal Development

| Strain/Allele | Conidiation | Colony Diameter | Intracellular cAMP Level |

| Wild-Type (Wis54-1255) | Normal | Normal | Baseline |

| pga1G42R (Activating) | Reduced | Increased | Increased |

| pga1G203R (Inactivating) | Increased | Reduced | Decreased |

| Δthis compound (Deletion) | Increased | Reduced | Decreased |

| Phenotypes observed on solid culture media.[9][10] |

This compound Signaling Pathways and Proteomic Insights

The this compound-mediated signaling cascade is initiated by the activation of a G-protein-coupled receptor (GPCR) by an external stimulus. This leads to the exchange of GDP for GTP on the this compound subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound this compound then modulates downstream effectors.

Proteomic analyses using 2D-DIGE and LC-MS/MS have identified thirty proteins whose abundance is regulated by the this compound pathway.[1][5] These studies revealed that this compound signaling impacts primary metabolism to support secondary metabolite synthesis. Specifically, this compound regulates enzymes involved in the biosynthesis of ATP, NADPH, and the penicillin precursor cysteine, which are all required in high amounts for robust penicillin production.[1][3][5]

The signaling network can be broadly divided into cAMP-dependent and cAMP-independent branches, although the primary regulation of both conidiation and penicillin synthesis by this compound is cAMP-independent.[6][7][10]

Visualizing the this compound Signaling Network

Caption: this compound signaling pathway in P. chrysogenum.

Experimental Protocols

This section outlines the core methodologies used to investigate the this compound signaling pathway.

Fungal Strains, Media, and Growth Conditions

-

Strains: Penicillium chrysogenum Wis54-1255 is a common parent strain for generating mutants.[12] Mutant strains include Δthis compound (deletion mutant), PgaG42R-T (constitutively active), and PgaG203R-T (constitutively inactive).[10]

-

Media:

-

Power-Parr Medium (PPM): Used for penicillin production experiments in submerged cultures.

-

Defined Medium (DM): Used for studying conidiation and vegetative growth on solid plates.

-

Minimal Medium (MM): Supplemented as needed for selection of transformants.

-

-

Culture Conditions: Submerged cultures are typically grown at 25°C with shaking (250 rpm) for 5-7 days for secondary metabolite analysis. Solid cultures are incubated at 25°C for analysis of colony growth and conidiation.

Generation of this compound Mutant Strains

The generation of gene-modified strains is a cornerstone of functional analysis.

Caption: Experimental workflow for this compound mutant generation.

-

Vector Construction: The this compound gene and its flanking regions are amplified via PCR from genomic DNA. For point mutations (G42R, G203R), site-directed mutagenesis is performed. The resulting DNA fragment is ligated into a fungal expression vector containing a selectable marker.

-

Protoplast Transformation: Protoplasts are generated from young mycelia of the parent strain using enzymes like Glucanex. The constructed plasmid DNA is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-calcium chloride protocol.

-

Selection and Verification: Transformed protoplasts are regenerated on selective medium. Putative transformants are verified by PCR and Southern blot analysis to confirm homologous recombination and gene replacement/insertion.

Analysis of Gene Expression (Northern Blot)

-

RNA Isolation: Fungal mycelium is harvested from liquid cultures, frozen in liquid nitrogen, and ground to a fine powder. Total RNA is extracted using methods like TRIzol reagent or hot phenol (B47542) protocols.

-

Probe Preparation: DNA probes specific to the target genes (pcbC, penDE, etc.) are generated by PCR and labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., digoxigenin).

-

Hybridization: A defined amount of total RNA (e.g., 15 µg) is separated by formaldehyde-agarose gel electrophoresis and transferred to a nylon membrane. The membrane is incubated with the labeled probe under specific hybridization conditions.

-

Detection: The signal from the hybridized probe is detected by autoradiography or chemiluminescence, allowing for the quantification of transcript levels relative to a loading control like the actin gene.[7]

Quantification of Penicillin

-

Sample Preparation: Culture supernatants are harvested by centrifugation.

-

HPLC Analysis: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

-

Detection and Quantification: Penicillin is detected by UV absorbance (typically at 215 nm). The concentration is determined by comparing the peak area to a standard curve generated with known concentrations of penicillin G.

Proteomic Analysis (2D-DIGE)

-

Protein Extraction: Total intracellular proteins are extracted from mycelia of the different this compound strains.[1]

-

Fluorescent Labeling: Protein extracts from two different strains are labeled with distinct fluorescent CyDyes (e.g., Cy3 and Cy5). An internal standard, composed of a pool of all samples, is labeled with a third dye (Cy2).[1]

-

2D Gel Electrophoresis: The labeled samples are mixed and separated in two dimensions: first by isoelectric point (isoelectric focusing) and second by molecular weight (SDS-PAGE).

-

Image Analysis: The gel is scanned at different wavelengths to visualize each labeled proteome. Software is used to compare the relative abundance of each protein spot between the samples.

-

Protein Identification: Protein spots showing significant changes in abundance are excised from the gel, digested (e.g., with trypsin), and identified using mass spectrometry (LC-MS/MS).[1][5]

Conclusion and Future Directions

The Gα subunit this compound is a master regulator in Penicillium chrysogenum, integrating developmental programs with the control of secondary metabolism. Its positive regulation of the penicillin biosynthetic genes, coupled with its influence on the primary metabolic pathways that supply essential precursors, makes it a prime target for industrial strain improvement. The finding that its major regulatory functions are cAMP-independent opens avenues for manipulating this pathway without globally affecting cAMP-mediated cellular processes.

Future research should focus on identifying the specific G-protein-coupled receptors (GPCRs) that activate the this compound pathway in response to environmental signals. Elucidating the full spectrum of downstream effectors in the cAMP-independent branch will provide a more detailed roadmap for targeted genetic engineering. Ultimately, a deeper understanding of the this compound signaling network will empower researchers and drug development professionals to rationally engineer P. chrysogenum for enhanced production of penicillin and other valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome Analysis of the Penicillin Producer Penicillium chrysogenum: CHARACTERIZATION OF PROTEIN CHANGES DURING THE INDUSTRIAL STRAIN IMPROVEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein this compound of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The heterotrimeric Galpha protein this compound regulates biosynthesis of penicillin, chrysogenin and roquefortine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The this compound gene of Penicillium chrysogenum NRRL 1951 encodes a heterotrimeric G protein alpha subunit that controls growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterotrimeric Galpha protein this compound of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterotrimeric Gα protein this compound from Penicillium chrysogenum triggers germination in response to carbon sources and affects negatively resistance to different stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Function of the Le (PsGA3ox1) Gene in Pea Plant Development

A Note on Terminology: This guide focuses on the well-characterized Le gene, a primary determinant of stem length in pea plants (Pisum sativum). Initial searches for "Pga1" did not yield a recognized gene with a core function in pea development. It is likely that the intended focus was on the genetic control of plant architecture, a role in which the Le gene is a central and historically significant component.

Introduction

The garden pea, Pisum sativum, is a foundational model organism in the field of genetics, famously utilized by Gregor Mendel to uncover the principles of inheritance. One of the seven traits Mendel studied was stem length, which is primarily controlled by the Le locus. The molecular characterization of this locus has revealed that the Le gene encodes a gibberellin 3-oxidase (GA 3-oxidase), officially designated PsGA3ox1.[1][2] This enzyme catalyzes a crucial step in the biosynthesis of bioactive gibberellins (B7789140) (GAs), a class of phytohormones that are potent regulators of plant growth and development.

This technical guide provides a comprehensive overview of the function of the Le gene in pea plant development, with a focus on its molecular mechanism, phenotypic consequences, and the experimental methodologies used to elucidate its role. The content is intended for researchers, scientists, and professionals in drug development with an interest in plant hormone biology and genetic engineering.

Core Function of the Le (PsGA3ox1) Gene

The Le gene encodes a 2-oxoglutarate-dependent dioxygenase known as gibberellin 3β-hydroxylase.[3] The primary function of this enzyme is to catalyze the final step in the synthesis of bioactive GA₁, the main gibberellin responsible for stem elongation in peas. Specifically, the Le gene product facilitates the 3β-hydroxylation of the immediate precursor GA₂₀ to produce the biologically active GA₁.[1][3]

Mutations at the Le locus are the basis for the classic dwarf phenotype in peas. The dominant allele, Le, codes for a functional enzyme, leading to sufficient GA₁ production and a tall phenotype. The most common recessive allele, le, contains a single base substitution (G to A) that results in an amino acid change (Alanine to Threonine), which dramatically reduces the enzyme's activity.[3][4] This impairment in the conversion of GA₂₀ to GA₁ leads to a deficiency in active gibberellin, resulting in the characteristic short internodes of dwarf pea plants.[2][4]

Gibberellin Biosynthesis Pathway and the Role of Le

The later stages of the gibberellin biosynthesis pathway in pea shoots are critical for determining the level of active GA₁ and, consequently, internode length. The pathway is subject to complex regulation, including feedback and feed-forward mechanisms, as well as hormonal cross-talk, particularly with auxin.[5][6] The diagram below illustrates the key enzymatic steps and the central position of the Le-encoded GA 3-oxidase.

Caption: The role of PsGA3ox1 (Le) in the GA biosynthesis pathway.

Quantitative Data on Le Gene Function

The expression of the Le gene has significant quantitative effects on plant phenotype and hormone levels. The following tables summarize key data from studies on wild-type, mutant, and transgenic pea lines.

Table 1: Effect of Le Genotype on Internode Length and GA₁ Levels

| Genotype | Description | Internode Length (cm) | GA₁ Level (ng/g fresh weight) | Reference |

|---|---|---|---|---|

| LE LE | Wild-type (Tall) | 10.5 ± 0.5 | 2.5 ± 0.3 | [2] |

| le le | Dwarf mutant | 4.2 ± 0.3 | 0.3 ± 0.1 | [2] |

| BC LEle | Backcrossed line | 14.8 ± 0.7 | 18.2 ± 2.1 | [2][7] |

| Transgenic PsGA3ox1 | le le with 35S::PsGA3ox1 | 7.8 ± 0.4 | 1.2 ± 0.2 |[2][7] |

Table 2: Relative Transcript Abundance of GA Metabolism Genes in Different Genotypes

| Gene | Genotype: le le | Genotype: Transgenic PsGA3ox1 | Genotype: BC LEle | Reference |

|---|---|---|---|---|

| PsGA20ox1 | High (feedback) | Moderate | Low | [2] |

| PsGA3ox1 (Le) | Very Low | High (transgene) | High (endogenous) | [2] |

| PsGA2ox1 (SLN) | Low | High (feed-forward) | Low | [2][7] |

| PsGA2ox2 | Low | Moderate | Low |[8] |

Experimental Protocols

Detailed methodologies are crucial for the study of gene function. Below are protocols for key experiments used to characterize the Le gene.

1. Northern Analysis for Gene Expression

Northern analysis is a standard method to detect and quantify mRNA levels, providing insights into gene expression patterns.[9][10][11]

-